Physicochemical Profile: Lipophilicity (XLogP3-AA) Comparison to Riluzole
The target compound exhibits a computed XLogP3-AA value of 2.5, which is within the optimal range for oral bioavailability and CNS penetration. This value is comparable to that of the clinically approved benzothiazole, riluzole, which has a reported LogP range of 2.3–2.8 across various sources [1] [2] [3]. Lipophilicity is a critical determinant of membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5 |
| Comparator Or Baseline | Riluzole: 2.3–2.8 (range from multiple sources) |
| Quantified Difference | Difference: 0.0 to 0.2 (not statistically significant; within error range) |
| Conditions | Computed values from PubChem (XLogP3) and other chemical databases. |
Why This Matters
This comparable lipophilicity profile suggests that the compound may exhibit similar membrane permeability and distribution characteristics to riluzole, making it a suitable candidate for cell-based and in vivo assays where CNS exposure or cellular uptake is required.
- [1] PubChem. (2025). 2-((4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino)acetic acid. PubChem CID 56724773. View Source
- [2] PersADE. (n.d.). Riluzole Drug Information. View Source
- [3] ChemBase. (n.d.). Riluzole Properties. View Source
